molecular formula C18H13BrClN3O B11444435 2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444435
M. Wt: 402.7 g/mol
InChI Key: NVAITLBPCJVURJ-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate α-haloketone under basic conditions.

    Introduction of the furan moiety: The bromofuran group can be introduced via a Suzuki coupling reaction.

    Chlorination and N-arylation: The final steps involve the chlorination of the imidazo[1,2-a]pyridine core and the N-arylation with 2-methylaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of various cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the combination of its bromofuran, chloro, and N-aryl substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H13BrClN3O

Molecular Weight

402.7 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H13BrClN3O/c1-11-4-2-3-5-13(11)21-18-17(14-7-8-15(19)24-14)22-16-9-6-12(20)10-23(16)18/h2-10,21H,1H3

InChI Key

NVAITLBPCJVURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)Br

Origin of Product

United States

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